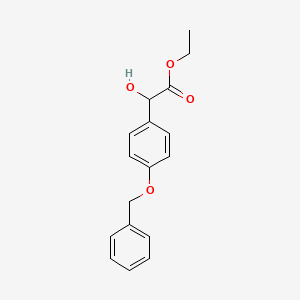
Pentamagnesium digallide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamagnesium digallide, also known as magnesium gallide (−V), is a chemical compound in the family of magnesium gallides. It has the chemical formula Mg₅Ga₂ and a molar mass of 260.97 g/mol. This compound is notable for containing gallium in the rare oxidation state of −5. It appears as a white crystalline solid with a density of 3.08 g/cm³ and a melting point of 456°C .
Métodos De Preparación
Pentamagnesium digallide is synthesized by splat quenching a molten mixture of magnesium and gallium metal, followed by heating the resulting substance to 350°C. The reaction can be represented as: [ 5 \text{Mg} + 2 \text{Ga} \rightarrow \text{Mg}_5\text{Ga}_2 ] This compound is often an unwanted byproduct when magnesium-gallium alloys are exposed to high temperatures .
Análisis De Reacciones Químicas
Pentamagnesium digallide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Reacts with oxygen to form magnesium oxide and gallium oxide.
Reduction: Can be reduced by hydrogen to form magnesium hydride and gallium hydride.
Substitution: Reacts with halogens to form magnesium halides and gallium halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pentamagnesium digallide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Electrochemical Properties: Used in the study of electrochemical properties of magnesium-gallium alloys.
Microstructure Analysis: Helps in understanding the microstructures of magnesium-based alloys.
Material Synthesis: Acts as a precursor in the synthesis of other magnesium-gallium compounds.
Mecanismo De Acción
The mechanism by which pentamagnesium digallide exerts its effects involves its interaction with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate or accept electrons, facilitating oxidation-reduction processes .
Comparación Con Compuestos Similares
Pentamagnesium digallide can be compared with other similar compounds, such as:
Magnesium Gallide (Mg₂Ga): Another compound in the magnesium-gallium family with different stoichiometry and properties.
Magnesium Indide (Mg₅In₂): Similar structure but contains indium instead of gallium.
Magnesium Stannide (Mg₂Sn): Contains tin and exhibits different chemical behavior.
This compound is unique due to the rare oxidation state of gallium and its specific preparation method .
Propiedades
Número CAS |
12064-14-1 |
|---|---|
Fórmula molecular |
Ga2Mg5 |
Peso molecular |
260.97 g/mol |
InChI |
InChI=1S/2Ga.5Mg |
Clave InChI |
BHKRUXZCMMTJBB-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Mg].[Mg].[Ga].[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


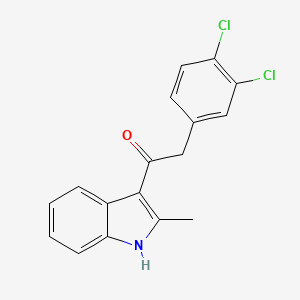
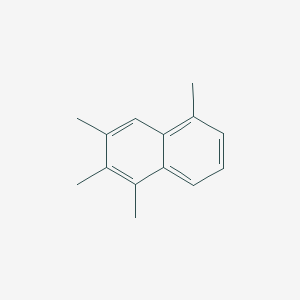

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
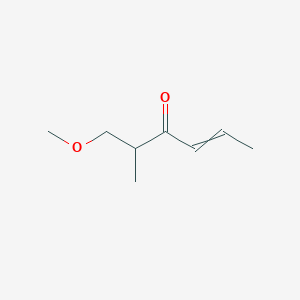
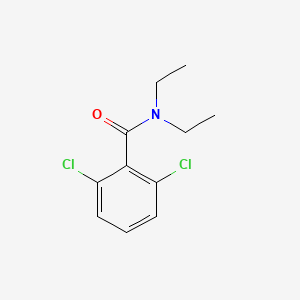
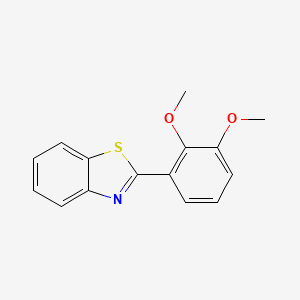

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

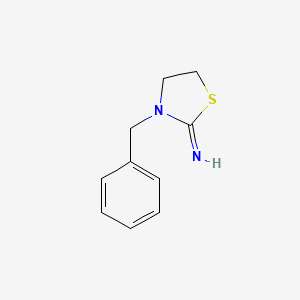

![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
